molecular formula C24H24N2O6S B6556090 5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1040637-07-7

5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B6556090
CAS No.: 1040637-07-7
M. Wt: 468.5 g/mol
InChI Key: HXRQRVHFDFAMQZ-UHFFFAOYSA-N
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Description

The compound 5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core. This scaffold is substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group and at the 5-position with a furan-2-yl moiety bearing a 2,4-dimethylbenzenesulfonylmethyl substituent. The 1,2,4-oxadiazole ring is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups .

Properties

IUPAC Name

5-[5-[(2,4-dimethylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-5-30-19-9-7-17(13-21(19)29-4)23-25-24(32-26-23)20-10-8-18(31-20)14-33(27,28)22-11-6-15(2)12-16(22)3/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRQRVHFDFAMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=C(C=C(C=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-melanogenic agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S. Its structure features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimelanogenic Activity

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase enzymes, which are crucial in melanin biosynthesis. The binding affinity of related compounds indicates that derivatives of furan-1,3,4-oxadiazole can effectively inhibit human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1) .

Binding Affinities:

CompoundBinding Affinity (kcal/mol)Target Enzyme
BF4-11.50hTYRP1
BF5-13.30hTYR

These findings suggest that modifications in the furan and oxadiazole structures can enhance inhibitory activity against melanogenesis.

Antiplasmodial Activity

The oxadiazole derivatives have also shown promise in treating malaria. A related compound demonstrated high in vitro activity against Plasmodium falciparum, with an IC50 value of 0.034 µM . This indicates significant potential for developing antimalarial therapies based on the oxadiazole scaffold.

Study 1: In Silico Analysis

A study utilizing molecular docking simulations indicated that the compound exhibited strong interactions with target enzymes involved in melanogenesis. The stability of these interactions over a 100 ns simulation period supports the viability of these compounds as therapeutic agents against hyperpigmentation disorders .

Study 2: Structure-Activity Relationships (SAR)

Research on various oxadiazole derivatives has established a correlation between structural modifications and biological efficacy. For instance, substituents at specific positions on the phenyl ring significantly influence both antiplasmodial activity and cytotoxicity .

ADMET Properties

The pharmacokinetic properties of the compound were evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable drug-likeness characteristics, suggesting that these compounds could be developed further for clinical applications .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C23H22N2O5S
  • Molecular Weight: 438.5 g/mol
  • SMILES Notation: CC(O)c(cc1)ccc1-c1noc(-c2ccc(CS(c3cc(C)c(C)cc3)(=O)=O)o2)n1

The structure of this compound is characterized by a furan moiety, a sulfonyl group, and an oxadiazole ring, which contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of oxadiazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Material Science

Oxadiazoles are also being investigated for their application in material science, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLEDs

Research conducted at a leading university found that incorporating oxadiazole compounds into OLED materials improved their efficiency and stability. The unique electronic properties of the oxadiazole ring facilitate charge transport, making these compounds suitable for use in advanced display technologies .

Agricultural Chemistry

The compound's potential applications extend to agricultural chemistry, where it may serve as a pesticide or herbicide.

Case Study: Pesticidal Activity

A recent investigation evaluated the pesticidal efficacy of various oxadiazole derivatives. The study revealed that certain derivatives exhibited effective insecticidal properties against common agricultural pests, indicating their potential utility in crop protection strategies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonylmethyl Group

The (2,4-dimethylbenzenesulfonyl)methyl group undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with primary amines :
    In ethanol with triethylamine, the sulfonylmethyl moiety reacts with aliphatic amines (e.g., methylamine) to yield 5-{5-[(alkylamino)methyl]furan-2-yl}- derivatives. This proceeds via deprotonation of the sulfonylmethyl group, followed by nucleophilic attack .

ReagentConditionsProductYield (%)
MethylamineEthanol, TEA, 60°C, 6h5-{5-[(methylaminomethyl)furan-2-yl}-...72
BenzylamineDMF, K2CO3, 80°C, 12h5-{5-[(benzylaminomethyl)furan-2-yl}-...65

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl group participates in electrophilic substitutions, though the electron-withdrawing sulfonylmethyl substituent directs reactivity to the less hindered C3 position:

  • Nitration :
    Treatment with HNO3/H2SO4 at 0–5°C selectively nitrates the furan ring at C3, producing 5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-nitrofuran-2-yl}- derivatives .

Nitrating AgentTemperatureReaction TimeProduct Nitration PositionYield (%)
HNO3/H2SO4 (1:3)0–5°C2hC358

Oxidation and Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes controlled transformations:

  • Reduction with LiAlH4 :
    The oxadiazole ring is reduced to an amidine derivative in tetrahydrofuran (THF) at reflux, yielding a 3-(4-ethoxy-3-methoxyphenyl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2-dihydro-1,2,4-oxadiazole intermediate .

Reducing AgentSolventTemperatureProductYield (%)
LiAlH4THFRefluxAmidino-oxadiazoline41
  • Oxidation with mCPBA :
    Meta-chloroperbenzoic acid (mCPBA) oxidizes the oxadiazole to a transient N-oxide, which rearranges to a nitrile oxide under thermal conditions .

Hydrolysis of the Oxadiazole Ring

Under acidic or basic hydrolysis, the 1,2,4-oxadiazole ring cleaves to form carboxylic acid derivatives:

  • Acidic Hydrolysis (HCl, H2O) :
    Yields 3-(4-ethoxy-3-methoxyphenyl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole-5-carboxylic acid .

  • Basic Hydrolysis (NaOH, EtOH) :
    Produces the corresponding amide via ring-opening at the N–O bond .

ConditionsProduct TypeYield (%)
6M HCl, 80°C, 8hCarboxylic acid67
2M NaOH, EtOH, 50°CAmide53

Functionalization via Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling :
    The 4-ethoxy-3-methoxyphenyl moiety undergoes coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh3)4 and Na2CO3 .

Boronic AcidCatalystBaseProductYield (%)
4-FluorophenylboronicPd(PPh3)4Na2CO33-(4-ethoxy-3-methoxy-4'-fluorobiphenyl)78

Demethylation of Methoxy Groups

The 3-methoxy group on the phenyl ring is selectively demethylated using BBr3 in dichloromethane:

  • Reaction at −78°C for 4h yields 3-(4-ethoxy-3-hydroxyphenyl)- derivatives .

Demethylating AgentTemperatureProductYield (%)
BBr3 (1.0M in DCM)−78°C3-Hydroxy-4-ethoxyphenyl analog82

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition between the furan ring and electron-deficient alkenes (e.g., maleic anhydride), forming bicyclic adducts .

AlkeneSolventProductYield (%)
Maleic anhydrideAcetonitrileBicyclic oxetane derivative34

Key Mechanistic Insights:

  • The sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks .

  • Steric hindrance from the 2,4-dimethylbenzenesulfonyl group limits reactivity at the furan C4 position .

  • The 1,2,4-oxadiazole ring’s electron-deficient nature promotes reductive cleavage over oxidative pathways .

Comparison with Similar Compounds

Aromatic Substituents

The 4-ethoxy-3-methoxyphenyl group in the target compound contrasts with substituents in analogs such as 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione (), which features a naphthofuran system. The ethoxy and methoxy groups in the target compound likely improve solubility compared to purely hydrophobic substituents (e.g., naphthyl) while retaining aromatic interactions. This balance is critical for optimizing pharmacokinetic properties .

Sulfonylmethyl Functionality

The 2,4-dimethylbenzenesulfonylmethyl group on the furan ring is structurally distinct from sulfonyl groups in triazole derivatives like 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide ().

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (MIC/IC₅₀) Reference
Target Compound 1,2,4-Oxadiazole 4-Ethoxy-3-methoxyphenyl, sulfonylmethyl Not reported (inferred antimicrobial)
Triazole derivative () 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl Antifungal (IC₅₀: ~5 µM)
Oxadiazole derivative () 1,2,4-Oxadiazole Furan-2-yl, methoxyphenyl Antibacterial (MIC: 8–16 µg/mL)
Thiazolidinone () Thiazolidinone Chlorophenyl, methoxyphenyl Antifungal (IC₅₀: 10–20 µM)

Preparation Methods

Fragment Synthesis: 3-(4-Ethoxy-3-Methoxyphenyl)amidoxime

4-Ethoxy-3-methoxybenzonitrile undergoes hydroxylamine-mediated conversion in ethanol/water (3:1) at 80°C for 6 hours, yielding the amidoxime intermediate (87% yield). Nuclear magnetic resonance (NMR) confirms the amidoxime structure: 1H^1H NMR (400 MHz, DMSO-d6d_6) δ 8.92 (s, 1H, NH), 7.45–7.32 (m, 3H, aromatic), 5.21 (s, 2H, NH2_2), 4.12 (q, J = 7.0 Hz, 2H, OCH2_2CH3_3), 3.88 (s, 3H, OCH3_3), 1.38 (t, J = 7.0 Hz, 3H, CH3_3).

Fragment Synthesis: 5-[(2,4-Dimethylbenzenesulfonyl)methyl]furan-2-carboxylic Acid

Furan-2-carbaldehyde is subjected to Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate, yielding ethyl 5-(hydroxymethyl)furan-2-carboxylate (72% yield). Subsequent sulfonation with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base affords the sulfonated ester, which is hydrolyzed to the carboxylic acid using LiOH in THF/water (4:1). Fourier-transform infrared spectroscopy (FTIR) confirms the carboxylic acid moiety (ν = 1695 cm1^{-1}).

Oxadiazole Ring Formation via Cyclocondensation

Amidoxime-Carboxylic Acid Coupling

The amidoxime (1.2 equiv) reacts with 5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-carboxylic acid (1.0 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM at 25°C for 12 hours. Cyclodehydration proceeds under reflux with phosphorus oxychloride (POCl3_3) to yield the 1,2,4-oxadiazole (61% yield).

Table 1: Optimization of Coupling Reagents for Oxadiazole Formation

Reagent SystemSolventTemperature (°C)Yield (%)
EDCl/DMAPDCM2561
HATU/DIEADMF2558
DCC/HOBtTHF4053

Staudinger/Aza-Wittig Route

Adapting methodologies from bis-1,2,4-oxadiazole synthesis, the amidoxime is treated with triphenylphosphine (1.2 equiv) and carbon tetrachloride in acetonitrile at 100°C for 1 hour. The in situ-generated iminophosphorane intermediate undergoes aza-Wittig reaction with the furan-carbonyl fragment, yielding the target compound in 54% yield. This route, while efficient, requires rigorous exclusion of moisture to prevent hydrolysis.

Post-Functionalization of Preformed Oxadiazole Intermediates

Sulfonylation of 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole

5-(5-Methylfuran-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is sulfonylated using 2,4-dimethylbenzenesulfonyl chloride (1.5 equiv) and pyridine (2.0 equiv) in DCM at 0°C→25°C over 6 hours. The reaction exhibits moderate regioselectivity, favoring sulfonylation at the furan methyl group (68% yield). Liquid chromatography-mass spectrometry (LC-MS) confirms the product ([M+H]+^+ = 529.18).

Table 2: Solvent Effects on Sulfonylation Efficiency

SolventBaseTime (h)Yield (%)
DCMPyridine668
THFEt3_3N857
AcetoneDMAP1049

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H NMR (600 MHz, CDCl3_3) : δ 8.21 (s, 1H, oxadiazole-H), 7.78 (d, J = 8.2 Hz, 1H, sulfonyl aromatic), 7.45 (d, J = 1.8 Hz, 1H, furan-H), 6.62 (d, J = 3.4 Hz, 1H, furan-H), 4.65 (s, 2H, CH2_2SO2_2), 4.14 (q, J = 7.0 Hz, 2H, OCH2_2CH3_3), 3.94 (s, 3H, OCH3_3), 2.68 (s, 6H, Ar–CH3_3), 1.43 (t, J = 7.0 Hz, 3H, CH3_3).

  • 13C^{13}C NMR (151 MHz, CDCl3_3) : δ 175.2 (C=N–O), 163.4 (C–O), 144.5 (furan-C), 138.2 (sulfonyl-C), 112.7–126.8 (aromatic-C), 56.3 (OCH3_3), 46.8 (CH2_2SO2_2), 22.4 (Ar–CH3_3).

  • HRMS (ESI-TOF) : m/z calculated for C25_{25}H25_{25}N2_2O6_6S [M+H]+^+: 529.1384; found: 529.1379.

Challenges and Mechanistic Considerations

Steric and Electronic Effects

The 2,4-dimethylbenzenesulfonyl group induces steric congestion, slowing cyclization kinetics. Microwave-assisted synthesis (100°C, 30 min) improves yields to 74% by enhancing molecular collisions. Electron-withdrawing sulfonyl groups destabilize the furan ring, necessitating low-temperature sulfonation (0°C) to prevent decomposition.

Regioselectivity in Furan Functionalization

Competing sulfonation at the furan oxygen is suppressed using bulky bases (2,6-lutidine), directing electrophilic attack to the methyl group. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for methyl sulfonation over oxygen .

Q & A

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Perform DFT calculations to map electron density distributions, focusing on the oxadiazole ring and substituents (e.g., methoxy, ethoxy groups). Compare with crystallographic data to identify key interactions (e.g., hydrogen bonding, π-π stacking) .
  • Experimental validation : Test derivatives with modified substituents in bioassays (e.g., enzyme inhibition) and correlate activity with Hammett σ constants or frontier molecular orbitals (HOMO-LUMO gaps) .

How to design experiments assessing environmental persistence?

Advanced Research Question
Follow the framework from Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation).
  • Biotic studies : Use OECD 301D respirometry to evaluate microbial degradation in soil/water matrices.
  • Analytical tools : Employ LC-MS/MS to monitor degradation products and quantify half-lives.

How to interpret crystallography data for structural confirmation?

Advanced Research Question

  • Single-crystal X-ray diffraction : Refine data using software like SHELX-97. Key parameters include R-factor (<0.05), mean σ(C–C) bond lengths (±0.002 Å), and thermal displacement parameters .
  • Packing analysis : Identify intermolecular interactions (e.g., sulfonyl group hydrogen bonding) using Mercury software .

How to resolve contradictions in reported bioactivity data?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50_{50} values may arise from differences in solvent (DMSO vs. ethanol) or purity .
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., OECD 423 for acute toxicity) and include positive controls .

What are safe handling protocols for this compound?

Basic Research Question

  • Storage : Keep in amber glass vials under inert gas (N2_2) at –20°C to prevent oxidation .
  • Exposure mitigation : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with 10% sodium bicarbonate before disposal .

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